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molecular formula C9H11NO4 B2466060 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid CAS No. 247582-56-5

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Cat. No. B2466060
M. Wt: 197.19
InChI Key: FGLDUXYEVPKHOF-UHFFFAOYSA-N
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Patent
US06333330B1

Procedure details

Potassium t-butoxide (45.0 g, 0.40 mol) was added portion-wise to ice-cold 2-methoxyethanol (175 ml), and the resulting solution added to a suspension of 2-chloronicotinic acid (30.0 g, 0.19 mol) in 2-methoxyethanol (175 ml). The reaction mixture was heated under reflux for 26 hours, then cooled and concentrated under reduced pressure. The residue was diluted with water (200 ml), the pH of the solution adjusted to 5 using concentrated hydrochloric acid, and extracted with dichloromethane (3×). The combined organic extracts were washed with brine, dried (MgSO4), evaporated under reduced pressure and azeotroped with toluene, to afford the title compound, (30.54 g, 81%).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl[C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:17][O:18][CH2:19][CH2:20][O:21][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[CH:15][N:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
ice
Quantity
175 mL
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
175 mL
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=NC=CC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.54 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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